molecular formula C8H12N2O2 B2603704 (2-Isopropoxypyrimidin-5-YL)methanol CAS No. 1862942-08-2

(2-Isopropoxypyrimidin-5-YL)methanol

Cat. No.: B2603704
CAS No.: 1862942-08-2
M. Wt: 168.196
InChI Key: BZWQMTWQUBEFSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical compounds like “(2-Isopropoxypyrimidin-5-YL)methanol” are typically used in various fields such as pharmaceuticals, chemical research, and industrial applications . They often play a crucial role in the synthesis of other compounds or in specific chemical reactions.


Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the structure of a molecule .


Chemical Reactions Analysis

Chemical reactions involving a specific compound depend on its molecular structure and the conditions under which the reaction takes place .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include its molecular weight, boiling and melting points, solubility, and reactivity .

Scientific Research Applications

Nucleoside Modifications

The study by Kimura and Mitsunobu (1978) focuses on the facile cleavage of the anhydro bond of 2′,3′-O-isopropylidene-O2,5′-cycloiiridine using proton acid or Lewis acid, which is a critical reaction in nucleoside modifications (Kimura & Mitsunobu, 1978).

Solvent-Mediated Reactions

Cokley et al. (1997) reported on the solvent-mediated allylation of carbonyl compounds with allylic stannanes, highlighting the role of methanol in promoting these reactions without the need for added catalysts (Cokley et al., 1997).

Photochemical Reductions

Pfoertner's (1975) research on the photochemical reduction of 4,6-dimethyl-2-pyrimidinol in methanol showcases the formation of addition products and dihydrodimers, contributing to the understanding of pyrimidine chemistry (Pfoertner, 1975).

Supramolecular Chemistry

Zaman, Udachin, and Ripmeester (2004) explored supramolecular reactions between 2,2′-bipyrimidine and substituted anilic acids in methanol, revealing complex hydrogen bonds and halogen-halogen interactions (Zaman et al., 2004).

Synthesis of Imidazoles

Matsuura et al. (1993) demonstrated the synthesis of 2-alkoxy-1H-imidazoles from 5-aminopyrimidin-4(3H)-ones through oxidative transformation, indicating methanol's role in these reactions (Matsuura et al., 1993).

Hydrolysis Reactions

Pews (1990) reported on the hydrolysis of 2-t-butyl-5-halopyrimidine in methanol, yielding 2-t-butyl-5-hydroxypyrimidine, a process significant for pyrimidine derivatization (Pews, 1990).

Preparation of Deuterium-Substituted Compounds

The synthesis of deuterium-substituted 2-pyrimidinyloxy-N-arylbenzylamines with herbicidal activity by Zheng-mi (2014) involves the use of (2H4) methanol, demonstrating an application in the preparation of isotope internal standards (Zheng-mi, 2014).

Gas Sensing Technology

Zheng et al. (2019) developed a Y2O3 multishelled hollow structure for the highly selective and ultrasensitive detection of methanol, showcasing an innovative application in environmental monitoring and healthcare (Zheng et al., 2019).

Surface Site Probing on Nanocrystals

Wu et al. (2012) utilized methanol to probe the nature of surface sites on ceria nanocrystals, offering insights into catalysis and surface chemistry (Wu et al., 2012).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other compounds in a chemical reaction .

Safety and Hazards

Safety and hazards associated with a compound depend on its reactivity, toxicity, and physical properties .

Future Directions

Future research on a specific compound often focuses on improving its synthesis, understanding its reactions with other compounds, and finding new applications .

Properties

IUPAC Name

(2-propan-2-yloxypyrimidin-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(2)12-8-9-3-7(5-11)4-10-8/h3-4,6,11H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWQMTWQUBEFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1862942-08-2
Record name [2-(propan-2-yloxy)pyrimidin-5-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.